Decarbamylcefoxitin Lactone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

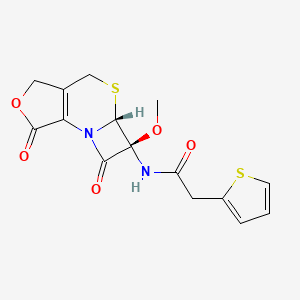

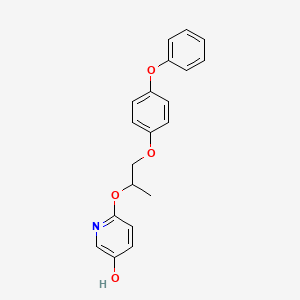

Decarbamylcefoxitin Lactone is a chemical compound with the molecular formula C15H14N2O5S2 and a molecular weight of 366.406. It is an impurity of Cefoxitin , a β-lactam antibiotic of the 2nd generation cephalosporins .

Synthesis Analysis

The synthesis of lactones, including Decarbamylcefoxitin Lactone, has been a subject of extensive research. Lactone synthesis involves reactions such as the oxidation of diols under mild reaction conditions . The synthesis of lactones from diols has been mediated by artificial flavins .Molecular Structure Analysis

The molecular structure of Decarbamylcefoxitin Lactone is complex and involves several key components. The structure of lactones plays a crucial role in their biological activity . The structure of lactones is also important in the formation of γ-lactone rings in ascorbic acid biosynthesis .Chemical Reactions Analysis

Lactones, including Decarbamylcefoxitin Lactone, undergo various chemical reactions. These reactions include the formation of γ-lactone rings . The lactone intermediate plays a significant role in the amidation of α2,3-linked sialic acids .Physical And Chemical Properties Analysis

The physical and chemical properties of lactones like Decarbamylcefoxitin Lactone contribute to their diverse applications. Lactones are key structural motifs in several important chemicals, such as pharmaceuticals, scents, and polymers, due to their excellent physical and biological properties .科学研究应用

Metabolism and Analysis in Human Urine : A study by Buhs et al. (1974) analyzed cefoxitin and cephalothin, along with their metabolites including decarbamylcefoxitin, in human urine. They used high-performance liquid chromatography for quantification, examining the excretion rate and deacylation extent of these compounds. This research highlights the metabolic processing of cefoxitin, to which decarbamylcefoxitin is a related metabolite, in the human body (Buhs, Maxim, Allen, Jacob, & Wolf, 1974).

Impact on Mycobacterium abscessus : Research by Lindman & Dick (2019) explored the interaction of β-lactams like cefoxitin with Mycobacterium abscessus. This study provides insights into the bactericidal mechanisms of β-lactams, potentially implicating the role of metabolites like decarbamylcefoxitin lactone in these processes (Lindman & Dick, 2019).

β-Lactamase Inhibition in Mycobacterium abscessus : Dubée et al. (2014) studied the effects of β-lactams on Mycobacterium abscessus, focusing on the β-lactamase enzyme BlaMab. This research may indirectly relate to decarbamylcefoxitin lactone, considering its connection to cefoxitin, a β-lactam antibiotic (Dubée, Bernut, Cortes, Lesne, Dorchêne, Lefebvre, Hugonnet, Gutmann, Mainardi, Herrmann, Gaillard, Kremer, & Arthur, 2014).

Metabolism in Animals and Humans : A study by Coombes (1982) on the metabolism of cefotaxime in animals and humans might provide indirect information relevant to decarbamylcefoxitin lactone. The paper explores the metabolic pathways and products of cefotaxime, a drug chemically related to cefoxitin, from which decarbamylcefoxitin lactone derives (Coombes, 1982).

未来方向

属性

IUPAC Name |

N-[(4S,5R)-4-methoxy-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O5S2/c1-21-15(16-10(18)5-9-3-2-4-23-9)13(20)17-11-8(6-22-12(11)19)7-24-14(15)17/h2-4,14H,5-7H2,1H3,(H,16,18)/t14-,15+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNHLCKJVGCWLCR-CABCVRRESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(C2N(C1=O)C3=C(COC3=O)CS2)NC(=O)CC4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@]1([C@@H]2N(C1=O)C3=C(COC3=O)CS2)NC(=O)CC4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Decarbamylcefoxitin Lactone | |

CAS RN |

1422023-33-3 |

Source

|

| Record name | Cefoxitin lactone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MAZ3H38FEJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methoxybenzo[c]cinnoline](/img/structure/B580055.png)

![4-[4-[2-(2-Pyridyloxy)propoxy]phenoxy]phenol](/img/structure/B580059.png)

![6,7-diamino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-8-one](/img/structure/B580072.png)